NP-313

Description

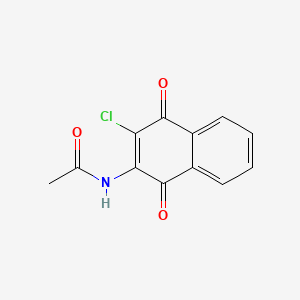

structure in first source

Structure

3D Structure

Properties

CAS No. |

5397-78-4 |

|---|---|

Molecular Formula |

C12H8ClNO3 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H8ClNO3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,1H3,(H,14,15) |

InChI Key |

OMXMYDUYAUOFRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Appearance |

Solid powder |

Other CAS No. |

5397-78-4 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NP-313; NP 313; NP313; NSC-4264; NSC 4264; NSC4264; |

Origin of Product |

United States |

Foundational & Exploratory

Absence of Publicly Available Data on NP-313 in Platelet Aggregation

Introduction

A comprehensive search of publicly available scientific literature and clinical trial databases has been conducted to gather information on the mechanism of action of a compound designated NP-313 in the context of platelet aggregation. The objective was to synthesize this information into an in-depth technical guide for researchers, scientists, and drug development professionals. However, the extensive search did not yield any specific data, preclinical or clinical studies, or descriptions of signaling pathways associated with a compound named this compound.

Methodology of Information Retrieval

A systematic search was performed using the following queries to ensure a thorough review of available information:

-

"this compound mechanism of action platelet aggregation"

-

"this compound clinical trials"

-

"this compound preclinical studies platelet aggregation"

-

"this compound signaling pathway"

The search encompassed a wide range of scientific databases and public resources. Despite these efforts, no relevant documents, research articles, patents, or clinical trial registrations for a compound with the identifier "this compound" specifically related to its effects on platelet aggregation were found.

At present, there is no publicly accessible information to construct a detailed technical guide on the mechanism of action of this compound in platelet aggregation. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational data on this specific compound in the public domain.

It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, or the designation may be incorrect. Without access to proprietary research or an alternative identifier, a comprehensive analysis of its mechanism of action in platelet aggregation is not feasible. Researchers and professionals interested in this compound are advised to consult internal documentation or await public disclosure of relevant research findings.

The Role of Thromboxane A2 Synthesis in Thrombosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of thromboxane A2 (TXA2) in the pathogenesis of thrombosis. It details the enzymatic synthesis of TXA2, its complex signaling pathways, and its function as a potent mediator of platelet activation and aggregation. Furthermore, this document outlines key experimental methodologies for studying the TXA2 pathway and presents quantitative data to support the understanding of its biochemical and physiological importance.

Introduction to Thromboxane A2 and Thrombosis

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Platelets play a central role in thrombosis, and their activation is a tightly regulated process. Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that acts as a powerful pro-thrombotic agent.[1][2] Produced predominantly by activated platelets, TXA2 amplifies the activation signal, leading to further platelet recruitment and aggregation, as well as vasoconstriction, all of which contribute to the formation and stabilization of a thrombus.[1][2] Understanding the synthesis and signaling of TXA2 is therefore paramount for the development of effective anti-thrombotic therapies.

Thromboxane A2 Synthesis Pathway

The biosynthesis of TXA2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the platelet membrane.

-

Arachidonic Acid Release: Upon platelet activation by agonists such as thrombin or collagen, phospholipase A2 is activated, which hydrolyzes membrane phospholipids to release arachidonic acid.

-

Conversion to Prostaglandin H2 (PGH2): The free arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the enzyme cyclooxygenase-1 (COX-1), which is constitutively expressed in platelets.[3][4]

-

Formation of Thromboxane A2: Finally, PGH2 is isomerized to TXA2 by the action of thromboxane A2 synthase.[4][5]

This pathway is a key target for antiplatelet drugs. For instance, aspirin irreversibly inhibits COX-1, thereby blocking the production of PGH2 and, consequently, TXA2.[1]

Thromboxane A2 Signaling Pathway

TXA2 exerts its effects by binding to and activating the thromboxane receptor (TP), a G protein-coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[2] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified. Upon ligand binding, the TP receptor couples to G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are crucial for platelet shape change, degranulation, and the conformational activation of the integrin αIIbβ3, which is necessary for platelet aggregation.

-

G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to platelet shape change and vasoconstriction.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and receptors in the thromboxane A2 pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| Cyclooxygenase-1 (ovine) | Arachidonic Acid | 4.67 ± 0.56 µM | - | [3] |

| Cyclooxygenase-1 (human) | Arachidonic Acid | 2.9 µM | - | [3] |

| Thromboxane A2 Synthase (wild-type) | Prostaglandin H2 | 32 µM | 41 U/mg | [5] |

| Thromboxane A2 Synthase (L357V variant) | Prostaglandin H2 | 27-52 µM | 18-40 U/mg | [5] |

Table 2: Thromboxane A2 Receptor (TP) Ligand Binding Affinities

| Ligand | Receptor/System | Parameter | Value | Source |

| Prostaglandin H2 | Washed human platelets | Kd | 43 nM | [6] |

| Thromboxane A2 | Washed human platelets | Kd | 125 nM | [6] |

| [¹²⁵I]BOP (agonist) | Washed human platelets (high affinity site) | Kd | 234 ± 103 pM | [7] |

| [¹²⁵I]BOP (agonist) | Washed human platelets (low affinity site) | Kd | 2.31 ± 0.86 nM | [7] |

| U-46619 (agonist) | Human platelets | EC50 (aggregation) | - | [8] |

| GR32191 (antagonist) | Human platelets | pA2 | ~8.2 | [9] |

| R.68070 (antagonist) | Human platelets | pA2 | ~5.4 | [9] |

| CV-4151 (antagonist) | Human platelets | pA2 | ~4.8 | [9] |

Table 3: Urinary 11-dehydrothromboxane B2 Levels in Health and Disease

| Condition | 11-dehydro-TXB2 Level | Source |

| Healthy Subjects | 0.9-1.8 pg/mL (plasma) | [10] |

| Severe Atherosclerosis | 5-50 pg/mL (plasma) | [10] |

| Metabolic Syndrome (aspirin-naive males) | Elevated in ~67% of patients (≥2500 pg/mg creatinine) | [11] |

| High Cardiovascular Risk (recommendation for aspirin) | >2500 pg/mg creatinine | [11] |

| Normal Baseline Platelet Activity | <2500 pg/mg creatinine | [11] |

Experimental Protocols

Quantification of Thromboxane B2 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the sensitive and selective quantification of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, in plasma.

Materials:

-

tert-butyldimethylsilyl (t-BDMS) chloride

-

Reversed-phase high-performance liquid chromatography (HPLC) system

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Short capillary column

Procedure:

-

Sample Preparation: Plasma samples are collected and processed.

-

Purification: TXB2 is purified from the plasma matrix using reversed-phase HPLC.[12]

-

Derivatization: The purified TXB2 is derivatized to its tert-butyldimethylsilyl (t-BDMS) ether derivative. This derivatization enhances stability and provides abundant ions in the high mass range for sensitive detection by MS.[12]

-

GC-MS Analysis: The t-BDMS derivative of TXB2 is analyzed by GC-MS using a short capillary column. Selected ion monitoring is used to quantify the analyte with high selectivity.[12]

-

Quantification: A stable isotope-labeled internal standard of TXB2 is used for accurate quantification.[13]

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is widely used to study arterial thrombosis and to evaluate the efficacy of anti-thrombotic agents.

Materials:

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments for dissection

-

Filter paper

-

10% Ferric chloride (FeCl₃) solution

-

Flow probe and recording system

Procedure:

-

Anesthesia and Surgery: Mice are anesthetized, and a midline cervical incision is made to expose the common carotid artery.[14][15]

-

Baseline Blood Flow Measurement: A flow probe is placed around the carotid artery to record baseline blood flow.[14]

-

Induction of Thrombosis: A piece of filter paper saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[14][16] The FeCl₃ induces oxidative injury to the vessel wall, leading to the formation of a thrombus.

-

Monitoring Thrombus Formation: Blood flow is continuously monitored. The time to vessel occlusion, defined as the cessation of blood flow, is recorded as the primary endpoint.[14]

Light Transmission Aggregometry (LTA)

LTA is the gold standard method for assessing platelet aggregation in vitro.

Materials:

-

Aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonists (e.g., arachidonic acid, ADP, collagen)

Procedure:

-

Sample Preparation: PRP and PPP are prepared from citrated whole blood by differential centrifugation.[17][18]

-

Calibration: The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).[17]

-

Aggregation Measurement: A cuvette containing PRP and a stir bar is placed in the aggregometer at 37°C. An agonist is added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.[18][19]

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

Conclusion and Future Directions

Thromboxane A2 is a central mediator in the complex process of thrombosis. Its synthesis and signaling pathways represent critical targets for the development and application of antiplatelet therapies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of TXA2 in cardiovascular disease. Future research should focus on elucidating the nuanced roles of the different TP receptor isoforms and exploring the potential of novel therapeutic strategies that offer more targeted and effective inhibition of the pro-thrombotic effects of TXA2, potentially with an improved safety profile compared to current antiplatelet agents. The continued development and refinement of in vivo and in vitro models will be crucial for translating basic science discoveries into clinically effective treatments for thrombotic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]

- 8. | BioWorld [bioworld.com]

- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of quantitative analysis of plasma thromboxane B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a gas chromatographic-mass spectrometric method using a stable isotope internal standard for quantitation of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]

NP-313: A Novel Naphthoquinone Derivative with Antithrombotic Properties

An In-depth Technical Guide

This technical guide provides a comprehensive overview of NP-313, a novel naphthoquinone derivative with significant antithrombotic and antiplatelet activity. The document is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

This compound, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, is a synthetic derivative of 1,4-naphthoquinone.[1] Compounds within this class are recognized for a wide array of pharmacological effects, including anticancer and antiplatelet activities.[1] this compound has emerged as a promising antithrombotic agent due to its unique dual mechanism of action: the inhibition of thromboxane A2 (TXA2) synthesis and the blockade of calcium influx through store-operated calcium channels (SOCC).[1][2] This dual inhibition provides a multi-faceted approach to modulating platelet aggregation and thrombus formation.

Mechanism of Action

This compound exerts its antithrombotic effects through two primary pathways:

-

Inhibition of Thromboxane A2 Synthesis: this compound directly inhibits key enzymes in the arachidonic acid cascade responsible for the production of TXA2, a potent platelet agonist. Specifically, it targets cyclooxygenase-1 (COX-1) and thromboxane A2 synthase.[1][2]

-

Inhibition of Calcium Influx: The compound effectively blocks calcium entry into platelets through store-operated calcium channels (SOCC).[1][2] This action is crucial as calcium mobilization is a critical downstream signaling event for platelet activation and aggregation.

Notably, this compound's inhibitory effects are specific. It does not significantly affect the activity of phospholipase A2 or phospholipase C, nor does it alter the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are other important regulators of platelet function.[1][2]

Quantitative Data

The inhibitory activities of this compound have been quantified against various components of the platelet aggregation pathway.

| Target Enzyme | IC50 Value (µM) |

| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4[1] |

| Thromboxane A2 Synthase | 3.9 ± 0.3[1] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human volunteers and centrifuged at 150 x g for 10 minutes to obtain PRP.

-

Incubation: PRP is incubated with various concentrations of this compound or vehicle control for 3 minutes at 37°C.

-

Induction of Aggregation: Platelet aggregation is induced by the addition of agonists such as collagen, arachidonic acid, thrombin, or A23187.

-

Measurement: Aggregation is measured using a turbidimetric aggregometer, which records the increase in light transmission through the PRP suspension as platelets aggregate.

Measurement of Thromboxane B2 (TXB2) Formation

This protocol quantifies the inhibitory effect of this compound on the production of TXA2, measured as its stable metabolite, TXB2.

Methodology:

-

Platelet Stimulation: Washed platelets are pre-incubated with this compound or vehicle, followed by stimulation with collagen or thrombin to induce TXA2 synthesis.

-

Reaction Termination: The reaction is stopped by the addition of EDTA and indomethacin.

-

Quantification: The concentration of TXB2 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Intracellular Calcium [Ca²⁺]i Measurement

This experiment assesses the effect of this compound on intracellular calcium mobilization in platelets.

Methodology:

-

Platelet Loading: Platelets are loaded with the fluorescent calcium indicator Fura-2 AM.

-

Incubation and Stimulation: The Fura-2-loaded platelets are incubated with this compound or vehicle and then stimulated with agonists like thrombin or thapsigargin.

-

Fluorometric Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm, using a spectrofluorometer.

Enzyme Activity Assays (COX-1 and TXA2 Synthase)

These assays directly measure the inhibitory effect of this compound on the enzymatic activity of COX-1 and TXA2 synthase.

Methodology:

-

Enzyme Preparation: Microsomal fractions containing COX-1 and TXA2 synthase are prepared from platelets.

-

Incubation: The enzyme preparations are incubated with various concentrations of this compound.

-

Substrate Addition: The reaction is initiated by the addition of the respective substrates (e.g., arachidonic acid for COX-1).

-

Product Quantification: The formation of the enzymatic products is measured to determine the enzyme activity and the inhibitory effect of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antiplatelet activity of this compound.

Conclusion

This compound is a novel naphthoquinone derivative that demonstrates potent antithrombotic activity through a dual mechanism involving the inhibition of thromboxane A2 synthesis and store-operated calcium entry in platelets.[1][2] Its well-defined mechanism of action and specific inhibitory profile make it a valuable pharmacological tool for studying platelet signal transduction and a promising lead compound for the development of new antithrombotic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of NP-313 Antiplatelet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro antiplatelet activity of NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), a novel naphthoquinone derivative. The data and protocols summarized herein are derived from a comprehensive study investigating its mechanism of action and potential as an antithrombotic agent.

Core Findings

This compound demonstrates significant inhibitory effects on platelet aggregation induced by various agonists. Its mechanism of action is multifaceted, primarily targeting the inhibition of thromboxane A2 (TXA2) synthesis and calcium influx, crucial pathways in platelet activation.[1]

Data Presentation

The antiplatelet efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against several platelet aggregation inducers. The results are summarized in the table below.

| Agonist | Concentration | This compound IC50 (µM) |

| Collagen | 10 µg·mL⁻¹ | 1.7 ± 0.1 |

| Arachidonic Acid (AA) | 200 µM | 2.4 ± 0.2 |

| Thapsigargin | 0.1 µM | 3.8 ± 0.2 |

| Thrombin | 0.1 U·mL⁻¹ | 7.7 ± 0.2 |

| A23187 | 8 µM | 20.0 ± 0.3 |

| [1] |

Furthermore, this compound was shown to inhibit key enzymes involved in the platelet activation cascade:

| Enzyme | This compound IC50 (µM) |

| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4 |

| Thromboxane A2 Synthase | 3.9 ± 0.3 |

| [1] |

At a concentration of 10 µM, this compound also demonstrated significant inhibition of Protein Kinase Cα (PKCα), with approximately 90% inhibition observed.[1] However, it had minimal effect on the activities of phospholipase A2 (PLA2) and phospholipase C (PLC).[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Platelet Aggregation Assay

-

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

-

Method:

-

Platelet Preparation: Washed human platelets were prepared from whole blood.

-

Incubation: Platelets were incubated with varying concentrations of this compound or vehicle control.

-

Induction of Aggregation: Platelet aggregation was induced by the addition of agonists such as collagen, arachidonic acid, thapsigargin, thrombin, or A23187.[1]

-

Measurement: Aggregation was monitored using a light transmission aggregometer. The percentage of inhibition was calculated by comparing the aggregation in the presence of this compound to that of the control.

-

Measurement of Thromboxane B2 (TXB2) Formation

-

Objective: To assess the effect of this compound on the production of TXA2, measured as its stable metabolite, TXB2.

-

Method:

-

Platelet Stimulation: Washed platelets were pre-incubated with this compound and then stimulated with collagen, thrombin, or arachidonic acid.[1]

-

Sample Collection: The reaction was terminated, and the supernatant was collected.

-

Quantification: TXB2 levels in the supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Intracellular Calcium ([Ca²⁺]i) Measurement

-

Objective: To determine the effect of this compound on intracellular calcium mobilization.

-

Method:

-

Platelet Loading: Washed platelets were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Stimulation: Platelets, in the presence of this compound or control, were stimulated with agonists like thrombin or collagen.[1]

-

Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.

-

Enzyme Activity Assays (COX-1, TXA2 Synthase, PKCα)

-

Objective: To evaluate the direct inhibitory effect of this compound on key enzymes in the platelet signaling pathway.

-

Method:

-

Enzyme Preparation: Purified or recombinant enzymes (COX-1, TXA2 synthase, PKCα) were used.

-

Incubation: The enzymes were incubated with various concentrations of this compound.

-

Substrate Addition: The appropriate substrate for each enzyme was added to initiate the reaction.

-

Activity Measurement: Enzyme activity was determined by measuring the formation of the product or the consumption of the substrate using spectrophotometric or other appropriate methods.[1]

-

Visualizations

This compound Mechanism of Action in Platelet Inhibition

Caption: Dual inhibitory mechanism of this compound on platelet activation pathways.

Experimental Workflow for In Vitro Antiplatelet Activity Screening

Caption: Workflow for evaluating the in vitro antiplatelet effects of this compound.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a potent antiplatelet agent with a novel dual mechanism of action. By inhibiting both thromboxane A2 synthesis and store-operated calcium entry, this compound effectively attenuates platelet activation and aggregation.[1] These findings warrant further investigation into the therapeutic potential of this compound as an antithrombotic drug. The compound's preferential inhibition of collagen-induced aggregation suggests it may be particularly effective in preventing arterial thrombosis.[1]

References

Early-Stage Research on NP-313 for Thrombosis Treatment: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-313, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, is a novel synthetic compound that has demonstrated significant antithrombotic potential in early-stage preclinical research. This technical guide provides an in-depth overview of the foundational studies on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial evaluation. The data presented herein is primarily derived from a key study that has pioneered the investigation of this compound. This compound exhibits a dual inhibitory effect on platelet activation by targeting both thromboxane A(2) synthesis and store-operated calcium entry, suggesting a promising profile for a new class of antiplatelet agents.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A central player in the pathophysiology of these events is the platelet. Upon vascular injury, platelets adhere, activate, and aggregate to form a hemostatic plug. However, aberrant platelet activation can lead to the formation of occlusive thrombi. Current antiplatelet therapies, while effective, are associated with limitations such as bleeding risks and variable patient responses. This necessitates the exploration of novel antithrombotic agents with improved efficacy and safety profiles.

The 1,4-naphthoquinone scaffold has been a subject of interest for its diverse biological activities, including antiplatelet effects.[1] this compound, a novel derivative of this class, has emerged as a potent inhibitor of platelet aggregation in both in vitro and in vivo models.[1][2] This whitepaper will comprehensively review the early-stage research on this compound, presenting its pharmacological profile and the methodologies employed to elucidate its antithrombotic properties.

Mechanism of Action

Early research indicates that this compound exerts its antithrombotic effects through a dual mechanism of action, targeting two critical pathways in platelet activation:

-

Inhibition of Thromboxane A(2) (TXA(2)) Synthesis: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and thromboxane A(2) synthase, key enzymes in the conversion of arachidonic acid to TXA(2).[1][2] TXA(2) is a potent vasoconstrictor and platelet agonist that amplifies the activation signal.

-

Inhibition of Calcium Influx: The compound also inhibits the influx of extracellular calcium (Ca(2+)) through store-operated calcium channels (SOCC).[1][2] An increase in intracellular calcium concentration is a crucial downstream signaling event for platelet activation, granule secretion, and conformational changes in integrin αIIbβ3.

Notably, this compound did not significantly affect the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are important inhibitory signaling molecules in platelets.[1][2] Furthermore, it did not inhibit phospholipase A(2) or phospholipase C activity.[1][2] This targeted action on TXA(2) synthesis and calcium influx suggests a specific and potent antiplatelet mechanism.

Dual inhibitory mechanism of this compound on platelet activation pathways.

Quantitative Data Summary

The antiplatelet and antithrombotic efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound

| Agonist | Concentration | This compound IC₅₀ (µM) |

| Collagen | 10 µg/mL | 1.7 ± 0.1 |

| Arachidonic Acid | 200 µM | 2.4 ± 0.2 |

| Thapsigargin | 0.1 µM | 3.8 ± 0.2 |

| Thrombin | 0.1 U/mL | 7.7 ± 0.2 |

| A23187 | 8 µM | 20.0 ± 0.3 |

Data presented as mean ± SEM.[1]

Table 2: In Vitro Inhibition of Key Enzymes by this compound

| Enzyme | This compound IC₅₀ (µM) |

| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4 |

| Thromboxane A₂ Synthase | 3.9 ± 0.3 |

Data presented as mean ± SEM.

Table 3: In Vivo Antithrombotic Effect of this compound in Mice

| This compound Dose (µg/g, i.v.) | Time to Occlusion (TTO) in minutes |

| Vehicle | 15.3 ± 1.2 |

| 4 | 25.8 ± 2.1 |

| 8 | 38.7 ± 3.5 |

p < 0.05 compared to vehicle. Data presented as mean ± SEM (n=6). TTO was measured in irradiated mesenteric venules.[1]

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound.

Preparation of Washed Human Platelets

-

Blood Collection: Human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

-

Platelet Isolation: The PRP is then centrifuged at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.

-

Washing: The platelet pellet is washed with a buffered solution (e.g., Tyrode's buffer) containing a platelet activation inhibitor like prostacyclin (PGI₂) to prevent premature activation.

-

Resuspension: The final washed platelet pellet is resuspended in Tyrode's buffer to a desired concentration for subsequent assays.

Workflow for the preparation of washed human platelets.

Platelet Aggregation Assay

-

Sample Preparation: Washed platelet suspension is placed in an aggregometer cuvette with a magnetic stir bar.

-

Baseline Measurement: The baseline light transmission through the platelet suspension is recorded.

-

Incubation: this compound or vehicle control is added to the platelet suspension and incubated for a specified time.

-

Agonist Addition: A platelet agonist (e.g., collagen, arachidonic acid, thrombin) is added to induce aggregation.

-

Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC₅₀ value is calculated from the concentration-response curve.

Intracellular Calcium Mobilization Assay

-

Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which enters the cells and is cleaved to its active form.

-

Incubation: The Fura-2-loaded platelets are incubated with various concentrations of this compound or vehicle.

-

Stimulation: A platelet agonist is added to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The fluorescence of Fura-2 is measured at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

In Vivo Thrombosis Model (Irradiated Mesenteric Venules)

-

Animal Preparation: Mice are anesthetized, and the mesenteric circulation is exteriorized for observation under a microscope.

-

Dye Injection: A photosensitive dye (e.g., fluorescein sodium) is administered intravenously.

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Thrombus Induction: A specific area of a mesenteric venule is irradiated with light of a specific wavelength. This activates the photosensitive dye, leading to endothelial damage and subsequent thrombus formation.

-

Measurement: The time required for the formation of an occlusive thrombus (Time to Occlusion, TTO) is recorded.

Experimental workflow for the in vivo thrombosis model.

Enzyme Activity Assays (COX-1 and Thromboxane A₂ Synthase)

The inhibitory activity of this compound on COX-1 and thromboxane A₂ synthase is typically determined using commercially available assay kits or established laboratory protocols. These assays generally involve incubating the purified or semi-purified enzyme with its substrate (e.g., arachidonic acid for COX-1) in the presence of varying concentrations of the inhibitor (this compound). The formation of the product (e.g., prostaglandin G₂ for COX-1, which is then measured as its stable breakdown product) is quantified, often through methods like ELISA or radioimmunoassay. The IC₅₀ value is then calculated.

Conclusion and Future Directions

The early-stage research on this compound has unveiled a promising novel antithrombotic agent with a dual mechanism of action that targets key pathways in platelet activation. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibitory effects on platelet aggregation and thrombus formation. The detailed experimental protocols provided in this whitepaper offer a foundation for further investigation and replication of these initial findings.

Future research should focus on a more comprehensive preclinical evaluation of this compound, including pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicology assessments. Further elucidation of its molecular interactions with COX-1, thromboxane A₂ synthase, and the components of the store-operated calcium channels will be crucial for optimizing its therapeutic potential. Should subsequent preclinical studies yield positive results, this compound could progress towards clinical development as a next-generation antithrombotic therapy.

References

Unveiling NP-313: A Technical Guide to its Physicochemical Characteristics for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, biological activity, and experimental protocols related to NP-313, a novel antithrombotic agent. This compound, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, demonstrates significant potential in therapeutic research due to its dual inhibitory action on thromboxane A2 (TXA2) synthesis and store-operated calcium entry (SOCE).

Core Physicochemical Characteristics

| Property | Value/Information |

| Systematic Name | 2-acetylamino-3-chloro-1,4-naphthoquinone |

| Synonyms | This compound, NSC-4264 |

| Molecular Formula | C₁₂H₈ClNO₃ |

| Appearance | Likely a crystalline solid, characteristic of naphthoquinone derivatives. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Solubility in aqueous solutions is expected to be low. |

Note: Specific values for melting point, boiling point, and other physical constants are not consistently reported in the available literature. Researchers should determine these experimentally as needed.

Biological Activity and Mechanism of Action

This compound exerts its potent antithrombotic effects through a dual mechanism of action, targeting two critical pathways in platelet activation and aggregation.

-

Inhibition of Thromboxane A2 (TXA2) Synthesis: this compound effectively inhibits the enzymatic cascade responsible for the production of TXA2, a potent vasoconstrictor and platelet agonist. This inhibition occurs at two key points:

-

Cyclooxygenase-1 (COX-1): this compound demonstrates inhibitory activity against COX-1, the enzyme that converts arachidonic acid to prostaglandin H2 (PGH2), a precursor to TXA2.

-

Thromboxane A2 Synthase (TXAS): The compound also inhibits TXAS, the enzyme that converts PGH2 to TXA2.

-

-

Inhibition of Store-Operated Calcium Entry (SOCE): this compound selectively inhibits the influx of extracellular calcium through store-operated calcium channels (SOCCs). This process is crucial for sustaining the high intracellular calcium concentrations required for platelet activation and aggregation.

The following diagram illustrates the signaling pathway of thromboxane A2 synthesis and the inhibitory action of this compound.

Unveiling the Gatekeeper: A Technical Guide to the Identification and Validation of BTN3A3 as the Target of Influenza A Virus Nucleoprotein Residue 313

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cross-species transmission of avian influenza A viruses (IAVs) to humans poses a significant pandemic threat. A critical barrier to this zoonotic spillover is the human innate immune system. Recent research has identified a key interaction between the influenza A virus nucleoprotein (NP) and the human protein Butyrophilin Subfamily 3 Member A3 (BTN3A3) as a crucial determinant of host range. This technical guide provides an in-depth overview of the target identification and validation studies centered on the amino acid residue at position 313 of the viral NP (NP-313) and its interaction with BTN3A3.

Target Identification: BTN3A3 as a Restriction Factor for Avian IAVs

Initial efforts to identify host factors that restrict avian IAV replication in human cells led to the identification of BTN3A3 as a potent inhibitor.[1][2][3] BTN3A3 is constitutively expressed in the human respiratory tract and its antiviral activity is specific to avian IAVs, with little to no effect on human-adapted IAVs.[2][4] The mechanism of this restriction was pinpointed to the early stages of the viral life cycle, specifically inhibiting viral RNA transcription and replication.[1][2][4][5]

The key viral determinant of sensitivity or resistance to BTN3A3 was mapped to the nucleoprotein (NP).[1][6] Further investigation revealed that a single amino acid at position 313 of the NP is the primary determinant. Avian IAVs almost universally possess a phenylalanine (F) at this position (NP-313F), which confers sensitivity to BTN3A3 restriction. In contrast, human-adapted IAVs typically have a tyrosine (Y) or valine (V) at this position (NP-313Y/V), rendering them resistant to BTN3A3.[1][4][5]

Target Validation: Experimental Evidence for the this compound-BTN3A3 Interaction

A series of rigorous experiments have validated the critical role of the this compound residue in evading BTN3A3-mediated restriction. These studies have provided a clear understanding of the molecular interactions that govern this aspect of influenza virus host tropism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the validation studies, demonstrating the profound impact of the this compound residue on viral replication in the presence of BTN3A3.

| Experiment | Virus | Cell Line | Virus Titer (PFU/mL) | Fold Restriction by BTN3A3 |

| Plaque Assay | Avian IAV (NP-313F) | A549-BTN3A3 | ~1 x 10^2 | ~1000-fold |

| Avian IAV (NP-313F) | A549-Empty | ~1 x 10^5 | ||

| Human IAV (NP-313Y) | A549-BTN3A3 | ~1 x 10^7 | No significant restriction | |

| Human IAV (NP-313Y) | A549-Empty | ~1 x 10^7 | ||

| Mutant Avian IAV (NP-F313Y) | A549-BTN3A3 | ~1 x 10^5 | No significant restriction | |

| Mutant Avian IAV (NP-F313Y) | A549-Empty | ~1 x 10^5 |

| Viral RNA Quantification (Relative Levels) | Virus | Cell Line | vRNA Level | cRNA Level | mRNA Level |

| RT-qPCR | Avian IAV (NP-313F) | A549-BTN3A3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Avian IAV (NP-313F) | A549-Empty | High | High | High | |

| Human IAV (NP-313Y) | A549-BTN3A3 | High | High | High | |

| Human IAV (NP-313Y) | A549-Empty | High | High | High |

Experimental Protocols

Detailed methodologies for the key experiments that validated the this compound-BTN3A3 interaction are provided below.

This technique is fundamental for creating viruses with specific mutations, such as altering the amino acid at NP position 313.

-

Plasmid Construction: The eight gene segments of the influenza A virus (e.g., A/WSN/33) are cloned into eight separate plasmids under the control of a human RNA polymerase I promoter and a CMV promoter for the expression of viral proteins. Site-directed mutagenesis is used to introduce the desired mutations in the NP gene segment plasmid (e.g., F313Y or Y313F).

-

Cell Transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with the eight plasmids encoding the viral genome segments and four expression plasmids for the viral polymerase proteins (PB2, PB1, PA) and NP.

-

Virus Rescue and Amplification: The transfected cells are incubated, and the supernatant containing the rescued recombinant viruses is harvested. The virus stock is then amplified by infecting Madin-Darby canine kidney (MDCK) cells.

-

Sequence Verification: The full genome of the rescued viruses is sequenced to confirm the presence of the intended mutations and the absence of off-target mutations.

These assays are used to assess the replication of different viral strains in the presence or absence of BTN3A3.

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549) are engineered to stably overexpress human BTN3A3 (A549-BTN3A3). A control cell line is generated by transfecting with an empty vector (A549-Empty).

-

Viral Infection: Confluent monolayers of A549-BTN3A3 and A549-Empty cells are infected with the recombinant influenza viruses at a specific multiplicity of infection (MOI), typically 0.01 or 0.1.

-

Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), the cell culture supernatant is collected to determine the amount of progeny virus produced.

This is the gold standard for quantifying the infectious virus particles in a sample.

-

Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.

-

Serial Dilution and Infection: The collected virus supernatants are serially diluted, and the cell monolayers are infected with these dilutions.

-

Agarose Overlay: After an incubation period to allow for virus entry, the inoculum is removed, and the cells are overlaid with a mixture of cell culture medium and low-melting-point agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Plaque Visualization and Counting: After a few days of incubation, the cells are fixed and stained with crystal violet. The plaques appear as clear zones on a purple background. The virus titer is calculated in plaque-forming units per milliliter (PFU/mL).

Co-IP is used to determine if the viral NP protein physically interacts with the human BTN3A3 protein.

-

Cell Lysis: A549 cells infected with influenza virus are lysed to release the cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for the viral NP. Protein A/G beads are then added to capture the antibody-NP complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both the viral NP (to confirm successful immunoprecipitation) and BTN3A3 (to detect the co-precipitated protein).

Animal models are used to confirm the in vitro findings in a living organism.

-

Animal Model: C57BL/6 mice are used for these studies.

-

Gene Delivery: An adeno-associated virus (AAV) vector is used to deliver and express human BTN3A3 in the respiratory tract of the mice. Control mice receive an AAV expressing a non-target protein like GFP.

-

Viral Challenge: Following AAV transduction, the mice are intranasally infected with recombinant influenza viruses carrying either the BTN3A3-sensitive (NP-313F) or resistant (NP-313Y) nucleoprotein.

-

Assessment of Viral Replication: At specific time points post-infection, the lungs of the mice are harvested, and the viral load is quantified by plaque assay or RT-qPCR.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: BTN3A3-mediated restriction of avian influenza A virus replication.

Experimental Workflow: Reverse Genetics and Viral Challenge

Caption: Workflow for generating and testing mutant influenza viruses.

Logical Relationship: this compound Genotype and BTN3A3 Sensitivity

Caption: The relationship between this compound genotype and BTN3A3 sensitivity.

Conclusion

The identification and validation of BTN3A3 as a key restriction factor for avian influenza A viruses, and the central role of the this compound residue in evading this restriction, represent a significant advancement in our understanding of the molecular determinants of influenza virus host range. These findings not only illuminate a critical aspect of the host-virus arms race but also present novel opportunities for the development of antiviral therapeutics and for the surveillance of avian IAVs with pandemic potential. Future research may focus on targeting the NP-BTN3A3 interface to develop broad-spectrum influenza antivirals or on using the this compound genotype as a molecular marker for assessing the zoonotic risk of circulating avian influenza strains.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of NP-313 as a Novel Antifungal Agent

Introduction

NP-313 is a small molecule currently under investigation for its potential as a novel antifungal agent. Preliminary studies suggest that its mechanism of action may involve the disruption of fungal cell membrane integrity and the inhibition of key enzymatic pathways essential for fungal growth and survival. These application notes provide detailed protocols for a panel of in vitro assays designed to rigorously evaluate the antifungal efficacy of this compound. The described methods are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal compounds.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

The determination of MIC and MFC values is fundamental in assessing the antifungal activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical & Laboratory Standards Institute (CLSI).[1]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a 2x concentrated fungal inoculum in RPMI 1640 medium. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[2]

-

Create a serial two-fold dilution of this compound in the 96-well plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the 2x fungal inoculum to each well containing the this compound dilution.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[1]

-

To determine the MFC, take an aliquot (e.g., 20 µL) from each well that shows no visible growth and plate it on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Data Presentation: MIC and MFC of this compound

| Fungal Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | 8 | 16 |

| Candida glabrata | 16 | 32 |

| Aspergillus fumigatus | 4 | 16 |

| Cryptococcus neoformans | 8 | 32 |

Fungal Cell Viability Assay

This assay evaluates the cytotoxic effect of this compound on fungal cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Fungal Viability

This protocol is adapted from standard cell viability assay procedures.[3]

Materials:

-

Fungal cells

-

This compound

-

RPMI 1640 medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a fungal cell suspension in RPMI 1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation: Effect of this compound on Fungal Cell Viability

| This compound Concentration (µg/mL) | C. albicans Viability (%) | A. fumigatus Viability (%) |

| 0 (Control) | 100 | 100 |

| 2 | 95 | 92 |

| 4 | 78 | 65 |

| 8 | 52 | 41 |

| 16 | 21 | 15 |

| 32 | 5 | 2 |

Enzyme Inhibition Assay

Assuming a hypothetical target enzyme for this compound, such as a fungal-specific chitin synthase, this assay will determine the inhibitory potential of the compound.

Experimental Protocol: Chitin Synthase Inhibition Assay

This is a representative protocol for an enzyme inhibition assay.[4][5]

Materials:

-

Purified fungal chitin synthase

-

This compound

-

Substrate: UDP-N-acetylglucosamine (radiolabeled or with a fluorescent tag)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, chitin synthase, and various concentrations of this compound.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the product formation. For a radiolabeled substrate, this can be done by separating the product from the unreacted substrate and measuring radioactivity. For a fluorescently tagged substrate, measure the fluorescence signal.

-

Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC₅₀ value.

Data Presentation: this compound Inhibition of Fungal Chitin Synthase

| This compound Concentration (µM) | Enzyme Activity (% of Control) |

| 0 | 100 |

| 1 | 85 |

| 5 | 62 |

| 10 | 45 |

| 25 | 20 |

| 50 | 8 |

| IC₅₀ | ~12 µM |

Visualizations

Hypothetical Signaling Pathway of this compound in Fungi

Caption: Hypothetical mechanism of this compound inhibiting fungal growth.

Experimental Workflow for In Vitro Antifungal Efficacy Testing

Caption: Workflow for evaluating the in vitro antifungal efficacy of this compound.

References

- 1. ifyber.com [ifyber.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbs.com [ijbs.com]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Platelet Aggregation Assays Using Collagen and Thrombin with NP-313

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are fundamental tools for assessing platelet function, screening potential anti-platelet therapeutics, and diagnosing bleeding disorders.[1][2] Light Transmission Aggregometry (LTA) is considered the gold standard for these assessments, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1][2][3]

This document provides detailed protocols for performing platelet aggregation assays using two key physiological agonists: collagen and thrombin.[4][5] Collagen initiates platelet activation by interacting with glycoprotein VI (GPVI) and integrin α2β1 receptors, mimicking platelet response to vascular injury.[6][7][8] Thrombin, a potent agonist, activates platelets through protease-activated receptors (PARs) and glycoprotein Ib (GPIb).[9][10][11][12]

Furthermore, this application note details the use of a novel naphthoquinone derivative, NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), as an inhibitor in these assays. This compound has demonstrated potent anti-thrombotic activity by inhibiting thromboxane A2 synthesis and calcium influx.[13] The provided protocols and data will enable researchers to effectively evaluate the anti-platelet effects of this compound and other similar compounds.

Experimental Workflow

The general workflow for conducting platelet aggregation assays with this compound involves the preparation of platelet-rich plasma, incubation with the test compound, initiation of aggregation with an agonist, and subsequent data analysis.

Caption: Experimental workflow for platelet aggregation assay.

Signaling Pathways

Understanding the signaling pathways activated by collagen and thrombin is crucial for interpreting experimental results.

Collagen-Induced Platelet Aggregation Pathway

Collagen binding to GPVI and α2β1 receptors on the platelet surface initiates a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to thromboxane A2 (TXA2) synthesis and granule secretion, which ultimately results in platelet aggregation.[7]

Caption: Simplified collagen-induced platelet aggregation pathway.

Thrombin-Induced Platelet Aggregation Pathway

Thrombin activates platelets by cleaving Protease-Activated Receptors (PAR1 and PAR4) and by binding to the Glycoprotein Ib-IX-V complex.[9][10][11] This leads to G-protein-coupled signaling, resulting in an increase in intracellular calcium and subsequent platelet activation and aggregation.[12]

Caption: Simplified thrombin-induced platelet aggregation pathway.

Materials and Methods

Reagents

-

This compound

-

Collagen (equine tendon)[14]

-

Thrombin (human plasma)[14]

-

3.2% Sodium Citrate

-

Saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Tyrode's buffer

Equipment

-

Light Transmission Aggregometer (e.g., Chrono-Log Model 700)[14]

-

Refrigerated centrifuge

-

Plastic or siliconized glass tubes

-

Pipettes

-

Incubator/Water bath (37°C)

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[15]

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[15]

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean plastic tube.

-

To obtain PPP, centrifuge the remaining blood at 2500 x g for 15 minutes.[15]

-

Collect the supernatant (PPP) and store it in a separate plastic tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.[14]

-

Allow PRP to rest for at least 30 minutes at room temperature before use. All experiments should be completed within 4 hours of blood collection.[14]

Platelet Aggregation Assay

-

Set the aggregometer to 37°C.[14]

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

-

Place a cuvette with 450 µL of PPP in the reference well of the aggregometer to calibrate for 100% light transmission.

-

Place the PRP-containing cuvette in the sample well and start stirring at approximately 1000-1200 rpm to establish a baseline of 0% aggregation.[14]

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in saline. The final DMSO concentration should not exceed 0.5%.

-

Add 50 µL of the this compound solution or vehicle (control) to the PRP and incubate for 3 minutes at 37°C.

-

Initiate platelet aggregation by adding a pre-determined concentration of agonist (collagen or thrombin).

-

Record the change in light transmission for at least 5-10 minutes. The maximum aggregation is represented by the plateau of the aggregation curve.

Data Analysis

-

The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

-

The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100

-

The IC50 value (the concentration of this compound required to inhibit platelet aggregation by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by collagen and thrombin are summarized below.

| Agonist | Agonist Concentration | This compound IC50 (µM) |

| Collagen | 10 µg/mL | 1.7 ± 0.1 |

| Thrombin | 0.1 U/mL | 7.7 ± 0.2 |

Data extracted from a study on the antiplatelet effects of this compound.[13]

Conclusion

The protocols outlined in this document provide a standardized method for assessing the effects of the novel compound this compound on collagen- and thrombin-induced platelet aggregation. The data indicates that this compound is a potent inhibitor of platelet aggregation, with a more pronounced effect against collagen-induced activation.[13] These application notes serve as a valuable resource for researchers investigating new anti-thrombotic agents and studying the complex mechanisms of platelet function.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. biodatacorp.com [biodatacorp.com]

- 5. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]

- 6. Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Application Note: Measuring the Effect of NP-313 on Intracellular Calcium Mobilization

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis. The concentration of cytosolic free Ca2+ is tightly regulated and can be rapidly increased through release from intracellular stores, such as the endoplasmic reticulum (ER), or by influx from the extracellular environment. G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are two major classes of cell surface receptors that, upon ligand binding, can initiate signaling cascades leading to intracellular Ca2+ mobilization. This application note provides a detailed protocol for assessing the effect of a novel compound, NP-313, on intracellular calcium mobilization in a cell-based assay format.

A common pathway for intracellular calcium release is initiated by the activation of Gq-coupled GPCRs. Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, leading to the release of stored Ca2+ into the cytoplasm.

This application note details the use of fluorescent calcium indicators, specifically Fluo-4 AM, to measure changes in intracellular Ca2+ concentration following treatment with this compound. The provided protocols are designed for researchers in drug discovery and development to characterize the pharmacological activity of new chemical entities.

Signaling Pathway

Caption: GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow

Caption: General workflow for the calcium mobilization assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| CHO-K1 cells stably expressing a GPCR of interest | ATCC | CRL-9618 (example) |

| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Fluo-4 AM | Thermo Fisher Scientific | F14201 |

| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |

| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Thermo Fisher Scientific | 14025092 |

| Probenecid | Sigma-Aldrich | P8761 |

| 96-well black, clear-bottom plates | Corning | 3603 |

| This compound | N/A | N/A |

| Positive Control Agonist (e.g., ATP) | Sigma-Aldrich | A6419 |

Experimental Protocols

Cell Culture and Seeding

-

Culture CHO-K1 cells (or other suitable host cells) expressing the target receptor in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells using trypsin-EDTA and resuspend in culture medium.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

Preparation of Reagents

-

Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Probenecid is an anion-exchange transport inhibitor and is used to prevent the leakage of the de-esterified fluorescent dye from the cells.

-

Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the Assay Buffer. For example, dilute a 1 mM Fluo-4 AM stock solution in DMSO to 2 µM in Assay Buffer. Add Pluronic F-127 (20% solution) to a final concentration of 0.04% to aid in dye dispersal.

-

Compound Plates: Prepare serial dilutions of this compound and a known agonist (positive control) in Assay Buffer at 4X the final desired concentration. Include a vehicle control (e.g., DMSO in Assay Buffer).

Calcium Mobilization Assay

-

Cell Loading:

-

Remove the culture medium from the cell plate.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Washing:

-

Gently remove the loading solution from the wells.

-

Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.

-

After the final wash, add 100 µL of Assay Buffer to each well.

-

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add 50 µL of the 4X compound solutions from the compound plate to the corresponding wells of the cell plate.

-

Continue to measure the fluorescence intensity kinetically for at least 120-180 seconds.

-

Data Analysis

-

The change in intracellular Ca2+ is typically expressed as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).

-

Determine the maximum peak response for each well.

-

For dose-response experiments with this compound, plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for this compound.

Data Presentation

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: Agonist-induced Calcium Mobilization

| Compound | Concentration (µM) | Peak Fluorescence (RFU) | Fold Change (F/F0) |

| Vehicle (DMSO) | 0.1% | 150 ± 15 | 1.0 ± 0.1 |

| This compound | 0.1 | 500 ± 45 | 3.3 ± 0.3 |

| This compound | 1 | 1200 ± 110 | 8.0 ± 0.7 |

| This compound | 10 | 2500 ± 230 | 16.7 ± 1.5 |

| Positive Control (ATP) | 10 | 2800 ± 250 | 18.7 ± 1.7 |

Data are presented as mean ± SD (n=3). RFU = Relative Fluorescence Units.

Table 2: Dose-Response Characteristics of this compound

| Parameter | Value |

| EC50 | 1.5 µM |

| Hill Slope | 1.2 |

| Emax (as % of Positive Control) | 89% |

Conclusion

This application note provides a comprehensive protocol for measuring the effect of the novel compound this compound on intracellular calcium mobilization using a fluorescent plate-based assay. The detailed methodology, from cell culture to data analysis, allows for the robust characterization of the potency and efficacy of this compound as a potential modulator of cellular signaling pathways. The use of clear data presentation and visual workflows facilitates the understanding and implementation of this important assay in drug discovery and development.

Application Note and Protocol: Thromboxane B2 Formation Assay for the Evaluation of NP-313

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis.[1] Due to its short half-life of about 30 seconds, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured to assess TXA2 production.[2][3] NP-313 is a novel antithrombotic agent that has been shown to inhibit platelet aggregation and activation.[4][5][6] Its mechanism of action involves the dual inhibition of thromboxane A2 synthesis and selective inhibition of store-operated Ca²⁺ entry.[7][8] This application note provides a detailed protocol for a Thromboxane B2 formation assay to evaluate the inhibitory effect of this compound on platelet activation.

Signaling Pathway of Thromboxane B2 Formation

The formation of Thromboxane B2 begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Thromboxane-A synthase then converts PGH2 to the highly unstable Thromboxane A2 (TXA2). TXA2 is rapidly hydrolyzed to the more stable, biologically inactive metabolite, Thromboxane B2 (TXB2), which can be quantified to determine TXA2 production.[1][9]

Caption: Signaling pathway of Thromboxane B2 formation and points of inhibition by this compound.

Experimental Protocol: Thromboxane B2 Formation Assay in Human Platelets

This protocol is adapted from studies investigating the effects of this compound on platelet function.[7][8]

I. Materials and Reagents

-

This compound

-

Collagen (platelet agonist)

-

Thrombin (platelet agonist)

-

Arachidonic Acid (AA)

-

Phosphate-buffered saline (PBS)

-

Acid-citrate-dextrose (ACD) solution

-

Bovine serum albumin (BSA)

-

Thromboxane B2 ELISA kit (commercially available)

-

Dimethyl sulfoxide (DMSO)

-

Indomethacin (optional, as a positive control for COX inhibition)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Platelet aggregometer (optional, for parallel functional studies)

-

Microplate reader

II. Preparation of Human Platelets

-

Collect whole blood from healthy human volunteers into tubes containing ACD solution.

-

Centrifuge the blood at 150 x g for 10 minutes to obtain platelet-rich plasma (PRP).

-

Add ACD solution to the PRP and centrifuge at 800 x g for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in PBS containing 0.5% BSA.

-

Adjust the platelet concentration to 3 x 10⁸ platelets/mL.

III. Experimental Procedure

-

Pre-incubate the washed platelets with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 8 µM) or vehicle (DMSO) for 3 minutes at 37°C.[7]

-

Induce platelet activation by adding an agonist such as collagen (10 µg/mL), thrombin (0.1 U/mL), or arachidonic acid (200 µM).[7]

-

Allow the reaction to proceed for 15 minutes at room temperature.[7]

-

Terminate the reaction by adding ice-cold PBS and immediately centrifuging at 10,000 x g for 2 minutes to pellet the platelets.

-

Collect the supernatant, which contains the released TXB2.

-

Quantify the concentration of TXB2 in the supernatant using a commercial Thromboxane B2 ELISA kit, following the manufacturer's instructions.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Thromboxane B2 formation assay.

IV. Data Analysis

The amount of TXB2 produced is determined by comparing the absorbance values of the samples to a standard curve generated with known concentrations of TXB2, as per the ELISA kit protocol. The inhibitory effect of this compound is calculated as the percentage reduction in TXB2 formation compared to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes the inhibitory effect of this compound on Thromboxane B2 formation induced by various agonists in human platelets.

| Agonist | This compound Concentration (µM) | % Inhibition of TXB2 Formation |

| Collagen (10 µg/mL) | 1 | ~20% |

| 2 | ~50% | |

| 5 | ~80% | |

| 8 | ~95% | |

| Thrombin (0.1 U/mL) | 1 | ~15% |

| 2 | ~40% | |

| 5 | ~70% | |

| 8 | ~90% | |

| Arachidonic Acid (200 µM) | 1 | ~30% |

| 2 | ~60% | |

| 5 | ~85% | |

| 8 | ~98% |

Data are approximated from graphical representations in Kuo et al., 2011.[7]

This Thromboxane B2 formation assay is a robust method for evaluating the inhibitory activity of compounds like this compound on the cyclooxygenase pathway in platelets. The results demonstrate that this compound effectively inhibits TXB2 formation in a concentration-dependent manner, confirming its mechanism of action as a potent antithrombotic agent.[4][7][8] This protocol can be adapted for screening other potential inhibitors of platelet activation and thrombosis.

References

- 1. Thromboxane - Wikipedia [en.wikipedia.org]

- 2. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. tebubio.com [tebubio.com]

- 7. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]

Application Notes and Protocols: P-selectin Expression Analysis in NP-313 Treated Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction